(4-Chloro-2-tetradecylphenoxy)acetyl chloride

Catalog No.
S13144861
CAS No.
80336-34-1
M.F
C22H34Cl2O2
M. Wt
401.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chloro-2-tetradecylphenoxy)acetyl chloride

CAS Number

80336-34-1

Product Name

(4-Chloro-2-tetradecylphenoxy)acetyl chloride

IUPAC Name

2-(4-chloro-2-tetradecylphenoxy)acetyl chloride

Molecular Formula

C22H34Cl2O2

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C22H34Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-17-20(23)15-16-21(19)26-18-22(24)25/h15-17H,2-14,18H2,1H3

InChI Key

VPBWHKSVCFGLLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=C(C=CC(=C1)Cl)OCC(=O)Cl

(4-Chloro-2-tetradecylphenoxy)acetyl chloride is a chemical compound characterized by its unique structure, which includes a chlorinated phenoxy group and an acetyl chloride moiety. Its molecular formula is C${19}$H${30}$ClO$_{2}$, and it has a molecular weight of approximately 400.194 g/mol. The compound appears as a colorless to light yellow liquid with a pungent odor and is known for its reactivity due to the presence of the acetyl chloride functional group, which makes it a versatile intermediate in organic synthesis .

Typical of acyl chlorides, including:

  • Nucleophilic Substitution: The acetyl chloride group can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
  • Hydrolysis: In the presence of water, (4-Chloro-2-tetradecylphenoxy)acetyl chloride can hydrolyze to form (4-Chloro-2-tetradecylphenoxy)acetic acid and hydrochloric acid, which is a common reaction for acyl chlorides .
  • Friedel-Crafts Acylation: It can be used to introduce the acetyl group into aromatic compounds through Friedel-Crafts acylation reactions, utilizing a Lewis acid catalyst .

The synthesis of (4-Chloro-2-tetradecylphenoxy)acetyl chloride can be achieved through several methods:

  • Chlorination of Phenol Derivatives: Starting from 2-tetradecylphenol, chlorination can be performed using chlorine gas or a chlorinating agent to introduce the chlorine atom at the para position.
  • Acetylation: The resulting chlorinated phenol can then be reacted with acetyl chloride in the presence of a base such as pyridine to yield (4-Chloro-2-tetradecylphenoxy)acetyl chloride .
  • Direct Acylation: Alternatively, direct acylation methods involving chloroacetyl chloride could also be employed to synthesize this compound.

(4-Chloro-2-tetradecylphenoxy)acetyl chloride has potential applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting bacterial infections.
  • Agrochemicals: Its derivatives may find use in developing herbicides or fungicides due to their potential biological activity.
  • Chemical Research: Used as a reagent in organic synthesis for modifying existing compounds or creating new derivatives .

Several compounds share structural similarities with (4-Chloro-2-tetradecylphenoxy)acetyl chloride. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
ChloroacetophenoneAcetophenone derivative with chlorineKnown for its use as a tear gas agent
Acetyl ChlorideSimple acyl chlorideCommonly used for acetylating various substrates
4-ChlorophenolChlorinated phenolExhibits antimicrobial properties
2-TetradecylanilineAniline derivative with tetradecane chainPotentially used in dye and pigment applications

(4-Chloro-2-tetradecylphenoxy)acetyl chloride stands out due to its unique combination of a long aliphatic chain and a reactive acetyl chloride group, making it suitable for specific applications in organic synthesis and potential biological activity .

XLogP3

10.4

Hydrogen Bond Acceptor Count

2

Exact Mass

400.1935857 g/mol

Monoisotopic Mass

400.1935857 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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